ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with:
- A 2-methoxyphenyl group at position 4,
- A thioacetate ester (-S-CH2-COOEt) at position 3,
- A 3-fluorobenzamido-methyl moiety at position 3.
Its synthesis likely involves nucleophilic substitution and condensation reactions, analogous to methods described for structurally related compounds (see Section 2.1) .
Properties
IUPAC Name |
ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)16-9-4-5-10-17(16)29-2)12-23-20(28)14-7-6-8-15(22)11-14/h4-11H,3,12-13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSQUNBNEMUVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Comparative physicochemical data for select compounds:
Notes:
- The target compound’s ethyl ester group increases logP compared to carboxylic acid derivatives, suggesting enhanced blood-brain barrier penetration .
- Sodium/potassium salts of thioacetic acids exhibit higher aqueous solubility, making them preferable for intravenous formulations .
Pharmacological Potential
While direct data on the target compound’s bioactivity is unavailable, insights can be extrapolated from analogues:
- Antimicrobial Activity : 3-Fluorobenzamido derivatives show enhanced activity against Gram-positive bacteria due to fluorine’s electron-withdrawing effects .
- Antifungal Activity : Methoxy-substituted triazoles (e.g., 2,4-dimethoxyphenyl derivatives) exhibit strong inhibition of fungal cytochrome P450 enzymes .
- Toxicity : Hydroxy(phenyl)methyl-substituted triazoles demonstrate lower cytotoxicity (IC50 > 100 µM in hepatocytes) compared to halogenated variants .
Q & A
Q. What are the standard synthetic routes for ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves:
Triazole Ring Formation : Cyclization of hydrazine derivatives with alkylating agents (e.g., chloroacetic acid) in alcohol solvents.
Functionalization : Introducing substituents like the 3-fluorobenzamido group via nucleophilic substitution or condensation reactions.
- Key Steps :
- Use IR spectrophotometry and elemental analysis to confirm intermediate structures (e.g., triazole-thione precursors) .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure purity (>95%) before proceeding .
- Example Protocol :
- React 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thione with monochloroacetic acid in alkaline ethanol at 80°C for 6 hours .
Q. How is the purity and identity of the compound validated in academic research?
- Methodological Answer :
- Analytical Techniques :
- Chromatography : Use reverse-phase C18 columns with acetonitrile/water gradients for impurity profiling .
Q. What are the common degradation pathways observed during stability studies?
- Methodological Answer :
- Stress Testing : Expose the compound to heat (60°C), light, and acidic/basic conditions (pH 3–9) for 7–14 days.
- Key Findings :
- Hydrolysis : The ester group hydrolyzes to acetic acid derivatives under alkaline conditions .
- Oxidation : The thioether (-S-) group may oxidize to sulfoxide or sulfone derivatives .
- Mass Balance : Ensure total degradation products + parent compound = 100% to rule byproduct formation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in substituent reactivity during synthesis?
- Methodological Answer :
- Case Study : Discrepancies in nitro group reduction (e.g., incomplete conversion to amine derivatives).
- Solution : Optimize catalyst loading (e.g., 5% Pd/C under H₂ at 50 psi) and monitor via LC-MS .
- Experimental Design : Use fractional factorial DOE to test variables (temperature, solvent polarity, catalyst) and identify critical factors .
Q. What strategies improve yield in multi-step syntheses of triazole derivatives?
- Methodological Answer :
- Yield Optimization :
Q. How do computational methods aid in predicting biological activity?
- Methodological Answer :
- In Silico Tools :
Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungal activity) .
QSAR Modeling : Correlate substituent electronegativity (e.g., 3-fluoro vs. 4-fluoro) with MIC values against Candida albicans .
- Validation : Compare predicted activity with empirical assays (e.g., broth microdilution for IC₅₀) .
Q. What are the limitations of current antimicrobial assays for triazole derivatives?
- Methodological Answer :
- Challenges :
- False positives due to compound aggregation in broth microdilution .
- Poor correlation between in vitro enzyme inhibition and whole-cell activity (e.g., membrane permeability issues) .
- Solutions :
- Use checkerboard assays to test synergy with efflux pump inhibitors .
- Validate cytotoxicity in mammalian cell lines (e.g., HEK293) to exclude non-specific effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Root Causes :
- Variability in assay protocols (e.g., inoculum size, incubation time) .
- Structural analogs with minor substituent differences (e.g., 2-methoxyphenyl vs. 4-methoxyphenyl) .
- Resolution :
- Replicate experiments using standardized CLSI/M38-A2 guidelines .
- Perform head-to-head comparisons of analogs under identical conditions .
Tables for Reference
Table 1 : Key Synthetic Intermediates and Characterization
Table 2 : Degradation Products Under Stress Conditions
| Condition | Major Degradant | Mechanism |
|---|---|---|
| Acidic (pH 3) | Hydrolyzed ester | Ester cleavage |
| Alkaline (pH 9) | Sulfoxide derivative | Thioether oxidation |
| UV Light | Demethylated triazole | Photolytic dealkylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
